3,5-Difluoroanisole
Overview
Description
3,5-Difluoroanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microbial Degradation of Fluorinated Compounds
A significant focus of scientific research on fluorinated compounds, like 3,5-Difluoroanisole, is on their environmental persistence and potential for degradation. Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental fate and effects of these precursors. They highlighted the need for further studies on biodegradation pathways, defluorination potential, and the identification of novel degradation intermediates (Liu & Avendaño, 2013).
Biological Monitoring and Environmental Impact
Houde et al. (2006) provided a comprehensive review of the biological monitoring of polyfluoroalkyl substances (PFSs), including PFCAs and PFSAs, in wildlife and humans. This work emphasizes the growing exposure to PFSs over the years and calls for continuous monitoring and the standardization of analytical methods to better understand their bioaccumulation and environmental impact (Houde et al., 2006).
Developmental Toxicity of Perfluoroalkyl Acids
Lau, Butenhoff, and Rogers (2004) discussed the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, outlining their widespread prevalence in humans and the renewed efforts to understand their hazards. This review suggests avenues for future research to support the risk assessment of these chemicals (Lau et al., 2004).
Human Exposure Through Drinking Water
Domingo and Nadal (2019) reviewed the human health risks associated with exposure to PFAS through drinking water. They summarized recent findings on PFAS concentrations in drinking water and the associated health risks, underscoring the importance of regulatory standards to manage these risks effectively (Domingo & Nadal, 2019).
Global Regulations and Risk Management
Zushi, Hogarh, and Masunaga (2012) reviewed the progress and perspective of PFOS risk assessment and management in various countries, highlighting the global efforts to regulate these compounds and suggesting the need for further development of risk assessment methods (Zushi et al., 2012).
Mechanism of Action
Target of Action
3,5-Difluoroanisole is a chemical compound used in the preparation of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists . It is also used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines as orally active phosphodiesterase 10A inhibitors . These targets play crucial roles in various biological processes, including immune response and signal transduction.
Mode of Action
It is known that the compound undergoes thermal decomposition under different heating conditions . The thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses . The results show that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .
Biochemical Pathways
The possible reaction pathway of this compound after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . Major side reactions include the generation of polycyclic compounds and fluorine atom migration . Fluorine affects the thermal stability and changes the reaction pathway, and fluorinated products appear in the form of fluorocarbons due to the high stability of the C-F bond .
Result of Action
It is known that the compound’s thermal decomposition leads to the generation of polycyclic compounds and fluorine atom migration . These changes could potentially influence various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal decomposition is influenced by heating conditions . Additionally, the compound is classified as highly flammable, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in the course of its use in the preparation of certain biochemical compounds . The nature of these interactions is largely dependent on the specific context of the reaction and the other compounds involved.
Cellular Effects
Given its use in the preparation of certain biochemical compounds, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of 3,5-Difluoroanisole at different dosages in animal models .
Properties
IUPAC Name |
1,3-difluoro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQPYSISUUHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369144 | |
Record name | 3,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93343-10-3 | |
Record name | 1,3-Difluoro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for characterizing 3,5-difluoroanisole?
A1: this compound can be characterized using various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. []
- Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR): Reveals information about the hydrogen atoms and their chemical environment within the molecule. []
- Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C NMR): Provides information about the carbon atoms and their chemical environment within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []
- Resonance-enhanced two-photon ionization spectroscopy: This technique has been used to study this compound and its interactions with Argon. []
Q2: How was 4-bromo-3,5-difluoroanisole synthesized, and what was the selectivity and yield of this process?
A2: 4-Bromo-3,5-difluoroanisole was synthesized by brominating this compound using N-bromosuccinimide (NBS) in dimethylformamide (DMF) solvent. [] This specific reaction setup resulted in a 91% selectivity for the desired product, with an overall yield of 64%. [] This suggests that the NBS/DMF system is an effective method for the regioselective bromination of this compound at the 4-position.
Q3: Have there been any computational studies on the structure of this compound?
A3: Yes, gas-phase electron diffraction combined with quantum chemical calculations were employed to investigate the molecular structure, conformation, and potential for internal rotation of this compound. [] This study provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and reactivity.
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